N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Thiazole Derivatives

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 23111-16-2, molecular formula C21H22N2O6S, molecular weight 430.5 g/mol) is a synthetic small molecule belonging to the 2,4-disubstituted thiazole-benzamide class. It features two structurally significant pharmacophores: a 2,4-dimethoxyphenyl-substituted thiazole ring linked via an amide bridge to a 3,4,5-trimethoxybenzamide moiety.

Molecular Formula C21H22N2O6S
Molecular Weight 430.48
CAS No. 23111-16-2
Cat. No. B2370984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS23111-16-2
Molecular FormulaC21H22N2O6S
Molecular Weight430.48
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC
InChIInChI=1S/C21H22N2O6S/c1-25-13-6-7-14(16(10-13)26-2)15-11-30-21(22-15)23-20(24)12-8-17(27-3)19(29-5)18(9-12)28-4/h6-11H,1-5H3,(H,22,23,24)
InChIKeyHNWPGQJISAZRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 23111-16-2): A Dual-Pharmacophore Thiazole-Benzamide Compound for Targeted Anticancer and Ion-Channel Research


N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 23111-16-2, molecular formula C21H22N2O6S, molecular weight 430.5 g/mol) is a synthetic small molecule belonging to the 2,4-disubstituted thiazole-benzamide class [1]. It features two structurally significant pharmacophores: a 2,4-dimethoxyphenyl-substituted thiazole ring linked via an amide bridge to a 3,4,5-trimethoxybenzamide moiety. The 3,4,5-trimethoxybenzamide group is a recognized colchicine-site tubulin-binding motif, while the 2,4-dimethoxyphenyl-thiazole scaffold modulates target selectivity across kinase, tubulin, and ion-channel protein families [2][3].

Why Generic Substitution of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 23111-16-2) with In-Class Thiazole-Benzamide Analogs Fails


Within the 2,4-disubstituted thiazole-benzamide chemotype, minor substituent permutations on the phenyl ring attached to the thiazole C4 position produce divergent biological signatures. The N,4-diaryl-1,3-thiazole-2-amine 10s (bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl groups) exhibits potent tubulin polymerization inhibition and G2/M cell-cycle arrest [1], whereas the structurally related 3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenylthiazol-2-yl)benzamide (Eact) functions as a selective TMEM16A (ANO1) calcium-activated chloride channel activator with an EC50 of 3 µM . The specific 2,4-dimethoxy substitution pattern on the phenyl ring and the absence of an N-alkyl substituent on the amide nitrogen in CAS 23111-16-2 distinguish it from both tubulin-targeting and ion-channel-targeting analogs, making simple functional interchange unreliable for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 23111-16-2): Comparative Data Against Closest Structural Analogs


Structural Differentiation: 2,4-Dimethoxyphenyl Substituent on Thiazole C4 Versus 4-Ethoxyphenyl and 4-Chlorophenyl Analogs

CAS 23111-16-2 bears a 2,4-dimethoxyphenyl substituent at the thiazole C4 position, in contrast to the 4-ethoxyphenyl analog (CAS not specified; molecular formula C21H22N2O5S, monoisotopic mass 414.12 Da) and the 4-chlorophenyl analog (characterized by 2 NMR spectra on SpectraBase) [1]. The 2,4-dimethoxy substitution introduces two electron-donating methoxy groups at ortho and para positions of the pendant phenyl ring, increasing hydrogen-bond acceptor capacity and altering the dihedral angle between the thiazole and phenyl rings compared with mono-substituted analogs. In the N,4-diaryl-1,3-thiazole-2-amine series, a 2,4-dimethoxyphenyl-bearing compound (10s) was the most potent tubulin polymerization inhibitor among all tested analogs, significantly outperforming compounds lacking the ortho-methoxy group [2].

Medicinal Chemistry Structure-Activity Relationship Thiazole Derivatives

Target Selectivity Differentiation: Tubulin Polymerization Inhibition Potential Versus TMEM16A Chloride Channel Activation

The target compound CAS 23111-16-2 lacks the N-(2-methoxyethyl) substituent on the amide nitrogen that is present in the TMEM16A activator Eact (3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenylthiazol-2-yl)benzamide). This tertiary amide feature in Eact is structurally required for its Ca2+-independent activation of the TMEM16A chloride channel (EC50 = 3 µM in FRT cells) . In contrast, CAS 23111-16-2 retains a secondary amide linkage (NH) between the thiazole and benzamide moieties, structurally aligning it with the N,4-diaryl-1,3-thiazole-2-amine class of tubulin polymerization inhibitors [1]. This fundamental difference in the amide nitrogen substitution is predicted to abolish TMEM16A activation while preserving tubulin-binding potential.

Target Selectivity Tubulin Polymerization Ion Channels TMEM16A

Pharmacophore Contribution: 3,4,5-Trimethoxybenzamide Moiety as a Colchicine-Site Tubulin-Binding Determinant

The 3,4,5-trimethoxybenzamide group is a well-established pharmacophore for colchicine-site tubulin binding. In a series of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides as antitubulin agents, compound TH08—which bears a trimethoxy substitution on the phenyl ring—exhibited the highest cytotoxic activity across all tested derivatives, with the QSAR model showing correlation of XlogP, kappa2, and Quadrupole1 with activity on A549 lung carcinoma cells (r² = 0.941, F = 99.103) [1]. CAS 23111-16-2 incorporates this identical 3,4,5-trimethoxybenzamide pharmacophore, distinguishing it from analogs such as N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide, which bears only two methoxy groups on the benzamide ring .

Pharmacophore Tubulin Binding Colchicine Site Anticancer

Differentiation from 5-Methyl-Thiazole Congeners: Impact of Thiazole C5 Substitution on Molecular Properties

CAS 23111-16-2 contains an unsubstituted thiazole C5 position (hydrogen), whereas the closely related N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide bears a methyl group at the thiazole C5 position [1]. This additional methyl group increases the molecular weight from 430.5 Da to 445 Da and introduces steric bulk adjacent to the 2,5-dimethoxyphenyl ring, which is predicted to alter the compound's binding pose within hydrophobic protein pockets and affect metabolic stability at the thiazole ring. Furthermore, the 2,5-dimethoxyphenyl substitution pattern (versus 2,4-dimethoxy in the target compound) relocates one methoxy group from the para to the meta position, modifying the electronic distribution and hydrogen-bonding geometry of the pendant aryl ring [1].

Physicochemical Properties Molecular Weight Thiazole Substitution

Optimal Research and Industrial Application Scenarios for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 23111-16-2)


Tubulin Polymerization Inhibitor Screening in Anticancer Drug Discovery

Based on cross-study evidence demonstrating that the 2,4-dimethoxyphenyl-thiazole scaffold yields the most potent tubulin polymerization inhibitors within the N,4-diaryl-1,3-thiazole-2-amine chemotype, and data showing that the 3,4,5-trimethoxybenzamide pharmacophore is optimal for colchicine-site binding and antiproliferative activity [1][2], CAS 23111-16-2 is best deployed as a structural probe in tubulin-targeted anticancer screening cascades. Its combined dual pharmacophore architecture—2,4-dimethoxyphenyl-thiazole plus 3,4,5-trimethoxybenzamide—is not simultaneously present in any comparator compound, making this molecule a unique candidate for evaluating cooperative binding effects at the colchicine site.

Target Deconvolution Studies: Differentiating Tubulin-Mediated from TMEM16A-Mediated Cellular Effects

CAS 23111-16-2 is structurally positioned at the intersection of two distinct pharmacological classes: tubulin polymerization inhibitors (exemplified by compound 10s) and TMEM16A chloride channel activators (exemplified by Eact, EC50 = 3 µM) [3]. The compound's secondary amide linkage and 2,4-dimethoxyphenyl substitution predict tubulin-binding activity without TMEM16A activation. This selectivity profile makes CAS 23111-16-2 an ideal chemical tool for target deconvolution experiments where investigators need to attribute phenotypic changes specifically to tubulin disruption rather than to off-target chloride channel modulation.

Structure-Activity Relationship (SAR) Studies on Thiazole C4 Phenyl Substitution

CAS 23111-16-2 serves as a key member of a systematic SAR matrix exploring the effect of phenyl ring substitution at the thiazole C4 position. Alongside documented analogs including the 4-ethoxyphenyl derivative (monoisotopic mass 414.12 Da) and the 4-chlorophenyl derivative [4], the 2,4-dimethoxyphenyl variant provides a critical data point for understanding how electron-donating ortho-para disubstitution influences target binding affinity, aqueous solubility, and cellular permeability relative to mono-substituted and electron-withdrawing analogs.

Custom Chemical Library Design for VEGFR-2 and Kinase Panel Screening

Thiazole derivatives bearing the 3,4,5-trimethoxybenzamide moiety have demonstrated VEGFR-2 inhibitory activity in recent screening campaigns, with compound 4d exhibiting cell-cycle arrest at G1 and G2/M phases and apoptosis induction via p53 activation and mitochondrial membrane potential reduction [5]. CAS 23111-16-2, with its distinct 2,4-dimethoxyphenyl-thiazole core appended to the 3,4,5-trimethoxybenzamide pharmacophore, represents a structurally novel entry for focused kinase inhibitor library design, where its unique substitution pattern may confer selectivity advantages over previously characterized VEGFR-2 inhibitor scaffolds.

Quote Request

Request a Quote for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.